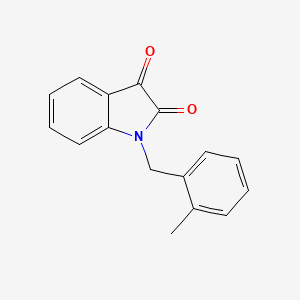

![molecular formula C11H14N2O2 B2869679 4-[4-(氨甲基)苯基]吗啉-3-酮 CAS No. 742073-18-3](/img/structure/B2869679.png)

4-[4-(氨甲基)苯基]吗啉-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

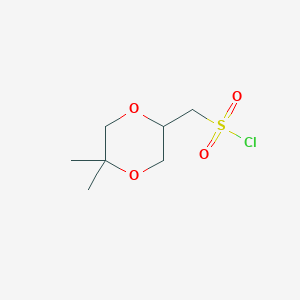

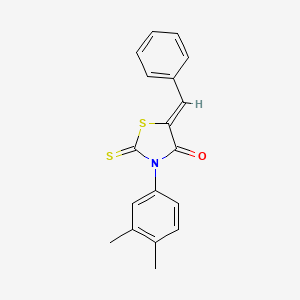

“4-[4-(Aminomethyl)phenyl]morpholin-3-one” is a chemical compound with the empirical formula C10H12N2O2 and a molecular weight of 192.21 . It is a key intermediate in the synthesis of rivaroxaban , a novel anticoagulant used for the prevention of venous thromboembolism in adult patients undergoing elective hip or knee replacement surgery .

Synthesis Analysis

The synthesis of “4-[4-(Aminomethyl)phenyl]morpholin-3-one” is described in several patents . The processes are described as simple, eco-friendly, cost-effective, reproducible, robust, and well-suited for industrial scale . A specific synthesis method involves the use of palladium on carbon in an autoclave with absolute ethanol .Molecular Structure Analysis

The molecular structure of “4-[4-(Aminomethyl)phenyl]morpholin-3-one” consists of a morpholinone ring attached to an aminomethyl phenyl group . The exact structure can be confirmed using techniques such as nuclear magnetic resonance (NMR) or X-ray crystallography.Physical And Chemical Properties Analysis

“4-[4-(Aminomethyl)phenyl]morpholin-3-one” is a solid compound with a molecular weight of 192.21 . More detailed physical and chemical properties such as melting point, boiling point, and solubility can be determined through experimental measurements.科学研究应用

电子吸收光谱和衍生物

Hepworth、Sawyer 和 Hallas (1993) 的一项研究考察了吗啉绿衍生物的电子吸收光谱,突出了吗啉基团作为电子供体的作用及其对吸收光谱的影响。这项研究提供了对吗啉衍生物的电子性质及其在染料和颜料化学中的潜在应用的见解 (Hepworth、Sawyer 和 Hallas,1993)。

合成中的手性调节剂

Kauffman 等人 (2000) 报道了使用吗啉衍生物作为手性调节剂合成 HIV-1 非核苷逆转录酶抑制剂 DPC 963,展示了吗啉衍生物在合成药理学相关化合物中的效用 (Kauffman 等人,2000)。

抗菌和抗肿瘤活性

Panneerselvam 等人 (2005) 的研究重点是合成 4-(4-氨基苯基)-吗啉的席夫碱,并评估它们的抗菌活性。这项研究鉴定了具有有效抗菌活性的化合物,表明吗啉衍生物作为抗菌剂的潜力 (Panneerselvam 等人,2005)。

抗肿瘤和生物活性

Isakhanyan 等人 (2016) 探索了 1-(4-甲基苯基)-3-(吗啉-4-基)-2-苯基-1-R-丙醇盐酸盐的合成和体外抗肿瘤活性。这项工作的目的是在新的叔氨基醇系列化合物中寻找具有生物活性的化合物,并测试它们的抗肿瘤活性 (Isakhanyan 等人,2016)。

合成技术和化学结构

Guzyr 等人 (2013) 关于 (氨基)(芳基)卡宾与五氟化磷简单反应途径的研究为与吗啉衍生物相关的合成技术和化学结构提供了宝贵的见解,显示了它们在化学合成中的多功能性 (Guzyr 等人,2013)。

作用机制

Target of Action

It is known to be an intermediate during the preparation of imidazothiazoles , which are protein kinase inhibitors . Protein kinases play a crucial role in cell signaling and are often targets for cancer treatment due to their involvement in cell growth and proliferation.

Mode of Action

Given its role as an intermediate in the synthesis of protein kinase inhibitors , it can be inferred that it may interact with protein kinases to inhibit their activity, thereby affecting cell signaling pathways involved in cell growth and proliferation.

Result of Action

Given its role in the synthesis of protein kinase inhibitors , it can be inferred that its action could potentially result in the inhibition of protein kinases, disrupting cell signaling pathways and potentially leading to effects such as slowed cell growth or induced cell death, particularly in the context of cancer cells.

安全和危害

未来方向

As a key intermediate in the synthesis of rivaroxaban, “4-[4-(Aminomethyl)phenyl]morpholin-3-one” is of significant interest in the pharmaceutical industry . Future research may focus on developing more efficient and environmentally friendly methods for its synthesis, as well as exploring its potential uses in the synthesis of other bioactive compounds.

属性

IUPAC Name |

4-[4-(aminomethyl)phenyl]morpholin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c12-7-9-1-3-10(4-2-9)13-5-6-15-8-11(13)14/h1-4H,5-8,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGLRVVXHGMMNKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=O)N1C2=CC=C(C=C2)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

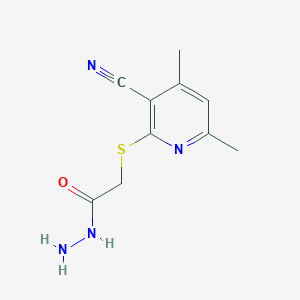

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2869602.png)

![2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2869608.png)